molecular formula C6H12OS B1406491 3-(Cyclopropylsulfanyl)propan-1-ol CAS No. 1564616-21-2

3-(Cyclopropylsulfanyl)propan-1-ol

Cat. No. B1406491
M. Wt: 132.23 g/mol
InChI Key: BXDKCBRSFPCUPM-UHFFFAOYSA-N
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Patent
US09221816B2

Procedure details

To a suspension of 3-(cyclopropylthio)propan-1-ol (1.68 g, 12.7 mmol) and CBr4 (5.06 g, 15.2 mmol) in pentane (13 ml) was added triphenylphosphine (4.00 g, 15.2 mmol) portionwise under icecooling. Dichloromethane (7 ml) was added and the suspension was stirred for 4 hours. The reaction mixture was filtered and washed with pentane. The obtained solution was concentrated in vacuo. The title compound was obtained as a mixture with TPPO as brown semisolid (6.66 g). The material was used without further purification.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4][CH2:5][CH2:6][CH2:7][OH:8])[CH2:3][CH2:2]1.C(Br)(Br)(Br)[Br:10].[C:14]1([P:20]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.ClCCl>CCCCC>[Br:10][CH2:7][CH2:6][CH2:5][S:4][CH:1]1[CH2:3][CH2:2]1.[CH:30]1[CH:31]=[CH:32][C:27]([P:20]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:8])=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C1(CC1)SCCCO
Name
Quantity
5.06 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
13 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with pentane
CONCENTRATION
Type
CONCENTRATION
Details
The obtained solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCCCSC1CC1
Name
Type
product
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)C=3C=CC=CC3
Measurements
Type Value Analysis
AMOUNT: MASS 6.66 g
YIELD: CALCULATEDPERCENTYIELD 188.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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